The Versatile Role of PC Biotin-PEG3-azide in Advanced Research: A Technical Guide
The Versatile Role of PC Biotin-PEG3-azide in Advanced Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PC Biotin-PEG3-azide is a multifunctional chemical probe that has emerged as a powerful tool in chemical biology, proteomics, and drug development.[1] Its unique tripartite structure, consisting of a photocleavable (PC) linker, a biotin (B1667282) handle for affinity purification, and an azide (B81097) group for bioorthogonal conjugation, allows for the precise labeling, capture, and subsequent release of target biomolecules.[1] This guide provides an in-depth technical overview of PC Biotin-PEG3-azide, including its core applications, quantitative data, detailed experimental protocols, and visual workflows to facilitate its integration into advanced research and development pipelines.
The azide moiety enables the attachment of the probe to alkyne-modified biomolecules via the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) "click" chemistry.[1] The biotin component allows for the highly selective and strong binding to streptavidin- or avidin-functionalized surfaces, such as beads or microarrays, for the enrichment and isolation of labeled molecules.[1] The strategically incorporated photocleavable linker can be cleaved with high specificity by UV light, enabling the gentle and efficient release of the captured biomolecules for downstream analysis, such as mass spectrometry.[2] The PEG3 (triethylene glycol) spacer enhances the water solubility of the molecule and reduces steric hindrance, improving its biocompatibility and the accessibility of its functional groups.[2]
Core Applications in Research
The unique combination of features in PC Biotin-PEG3-azide makes it a versatile reagent for a range of applications:
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Proteomics and Identification of Post-Translational Modifications: It is used to label and enrich proteins with specific post-translational modifications (PTMs) that have been metabolically or enzymatically tagged with an alkyne group. The photocleavable nature of the linker is particularly advantageous for subsequent mass spectrometry analysis, as the biotin group is removed, improving ionization and peptide identification.
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Proximity Labeling and Mapping Protein-Protein Interactions: In proximity labeling experiments, an enzyme (like APEX or BioID) is fused to a protein of interest and generates reactive species that modify nearby proteins.[3][4] While not a direct component of the enzymatic labeling, PC Biotin-PEG3-azide can be used in downstream applications where interacting partners are subsequently "clicked" with this reagent for capture and release. A more direct application involves photo-affinity labeling where a photoreactive group is incorporated alongside an alkyne; upon UV activation, it crosslinks to nearby proteins, which can then be captured with PC Biotin-PEG3-azide.
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Development of Antibody-Drug Conjugates (ADCs): PC Biotin-PEG3-azide can be used in the development and characterization of ADCs.[5][6] For instance, an alkyne-modified antibody can be conjugated with a cytotoxin carrying the PC Biotin-PEG3-azide linker. This allows for the study of drug-to-antibody ratios and the release of the drug under specific conditions. The photocleavable linker can serve as a controlled release mechanism in experimental settings.
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Targeted Drug Delivery and Nanotechnology: The azide group can be used to conjugate the molecule to alkyne-functionalized nanoparticles or other drug delivery vehicles. The biotin moiety can then be used for targeting cells that overexpress biotin receptors or for attaching targeting ligands via a streptavidin bridge. The photocleavable linker provides a mechanism for light-triggered drug release at the target site.
Quantitative Data
Precise quantitative data for PC Biotin-PEG3-azide is often application-dependent. However, the following table summarizes key quantitative parameters based on the properties of its constituent parts and data from similar compounds.
| Parameter | Typical Value/Range | Notes |
| Biotin-Streptavidin Binding Affinity (Kd) | ~10-14 M | One of the strongest known non-covalent biological interactions, ensuring high capture efficiency. |
| Click Chemistry (CuAAC) Efficiency | >90% | Highly efficient and specific reaction under optimized conditions (copper catalyst, reducing agent, and ligand). |
| Photocleavage Wavelength | 365 nm | Typically requires a low-intensity UV lamp.[2] |
| Photocleavage Time | 5-30 minutes | Dependent on the intensity of the UV source and the concentration of the labeled biomolecule. |
| Photocleavage Efficiency | 70-95% | Can be influenced by the local chemical environment and the accessibility of the photocleavable linker. |
Experimental Protocols
The following are detailed methodologies for key experiments utilizing PC Biotin-PEG3-azide.
Protocol 1: Labeling of Alkyne-Modified Proteins in a Cell Lysate via Click Chemistry
This protocol describes the general procedure for attaching PC Biotin-PEG3-azide to alkyne-containing proteins in a complex mixture.
Materials:
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Cell lysate containing alkyne-modified proteins
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PC Biotin-PEG3-azide (e.g., from BroadPharm, CAS 1937270-46-6)[2]
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Copper(II) sulfate (B86663) (CuSO₄)
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Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate
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Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or other copper-chelating ligand
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Phosphate-buffered saline (PBS)
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Methanol (B129727), Chloroform
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Streptavidin-agarose beads
Procedure:
-
Prepare Reagents:
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Dissolve PC Biotin-PEG3-azide in DMSO to a stock concentration of 10 mM.
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Prepare stock solutions of CuSO₄ (50 mM in water), TCEP (50 mM in water, freshly prepared), and TBTA (10 mM in DMSO).
-
-
Protein Precipitation (Optional but Recommended):
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To 100 µL of cell lysate (containing ~1 mg of protein), add 400 µL of methanol, 100 µL of chloroform, and 300 µL of water.
-
Vortex thoroughly and centrifuge at 14,000 x g for 5 minutes.
-
Remove the upper aqueous layer and add another 400 µL of methanol to the interface and lower phase.
-
Centrifuge at 14,000 x g for 5 minutes to pellet the protein.
-
Carefully remove the supernatant and air-dry the protein pellet.
-
-
Click Reaction:
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Resuspend the protein pellet in 100 µL of PBS containing 1% SDS.
-
Add the click chemistry reagents in the following order, vortexing after each addition:
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10 µL of PC Biotin-PEG3-azide (10 mM stock, final concentration 1 mM)
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20 µL of TCEP (50 mM stock, final concentration 10 mM)
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10 µL of TBTA (10 mM stock, final concentration 1 mM)
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10 µL of CuSO₄ (50 mM stock, final concentration 5 mM)
-
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.
-
-
Protein Precipitation to Remove Excess Reagents:
-
Repeat the methanol/chloroform precipitation as described in step 2.
-
Wash the protein pellet with cold methanol to remove any residual reagents.
-
Resuspend the protein pellet in a buffer suitable for the downstream application (e.g., PBS with 1% SDS for streptavidin pulldown).
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Protocol 2: Affinity Purification of Biotinylated Proteins
This protocol outlines the enrichment of proteins labeled with PC Biotin-PEG3-azide using streptavidin beads.
Materials:
-
Lysate containing biotinylated proteins from Protocol 1
-
Streptavidin-agarose beads
-
Wash Buffer 1 (PBS, 1% SDS)
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Wash Buffer 2 (PBS, 6 M urea)
-
Wash Buffer 3 (PBS)
Procedure:
-
Bead Preparation:
-
Wash the streptavidin-agarose beads three times with PBS containing 0.1% Tween-20.
-
-
Binding of Biotinylated Proteins:
-
Add the resuspended protein lysate to the washed streptavidin beads.
-
Incubate for 1-2 hours at room temperature with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation (e.g., 1,000 x g for 2 minutes) and discard the supernatant.
-
Wash the beads sequentially with:
-
Wash Buffer 1 (twice)
-
Wash Buffer 2 (twice)
-
Wash Buffer 3 (three times)
-
-
Perform each wash for 5-10 minutes with rotation.
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Protocol 3: Photocleavage and Elution of Captured Proteins
This protocol details the release of the captured proteins from the streptavidin beads for subsequent analysis.
Materials:
-
Streptavidin beads with bound biotinylated proteins from Protocol 2
-
Photocleavage Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
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UV lamp (365 nm)
Procedure:
-
Resuspend Beads:
-
Resuspend the washed beads in an appropriate volume of Photocleavage Buffer.
-
-
UV Irradiation:
-
Place the bead suspension in a suitable container (e.g., a quartz cuvette or a UV-transparent microplate).
-
Irradiate the suspension with a 365 nm UV lamp for 15-30 minutes on ice or at 4°C. The optimal time may need to be determined empirically.
-
-
Elution:
-
Pellet the beads by centrifugation.
-
Carefully collect the supernatant containing the released proteins.
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The eluted proteins are now ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry.
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Visualizing Workflows and Pathways
Graphviz diagrams are provided below to illustrate key experimental workflows and logical relationships involving PC Biotin-PEG3-azide.
Caption: General workflow for labeling, capture, and release of proteins using PC Biotin-PEG3-azide.
Caption: Workflow for proximity labeling followed by capture and release using PC Biotin-PEG3-azide.
Caption: Workflow for the synthesis and analysis of an Antibody-Drug Conjugate using PC Biotin-PEG3-azide.
Conclusion
PC Biotin-PEG3-azide is a highly valuable and versatile tool for modern biological and pharmaceutical research. Its unique combination of a bioorthogonal azide handle, a high-affinity biotin tag, a flexible PEG spacer, and a photocleavable linker enables a wide range of applications, from fundamental proteomics to the development of novel therapeutics. The ability to specifically label, efficiently capture, and gently release target biomolecules provides researchers with a powerful workflow for elucidating complex biological processes and advancing the frontiers of drug discovery. The protocols and workflows presented in this guide offer a solid foundation for the successful implementation of PC Biotin-PEG3-azide in the laboratory.
References
- 1. PC Biotin-PEG3-azide, CAS 1937270-46-6 | AxisPharm [axispharm.com]
- 2. PC Biotin-PEG3-azide, 1937270-46-6 | BroadPharm [broadpharm.com]
- 3. Proximity Labeling for Weak Protein Interactions Study - Creative Proteomics [creative-proteomics.com]
- 4. Impact of inherent biases built into proteomic techniques: Proximity labeling and affinity capture compared - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PC-Biotin-PEG4-PEG3-azide | TargetMol [targetmol.com]
